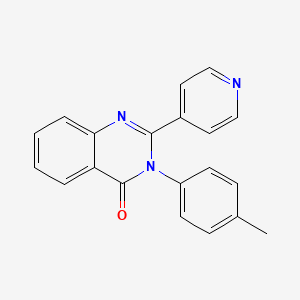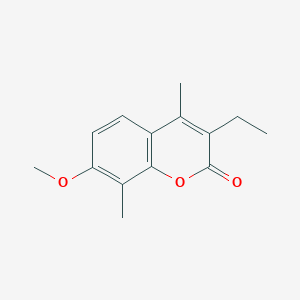![molecular formula C12H11N7O2 B5578881 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)
5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrazole derivatives often involves [3 + 2] cycloaddition reactions, starting from corresponding arylhydrazones and nitroolefins or from carbonitriles, sodium azide, and ammonium chloride, using solvents like dimethylformamide (DMF) for good yields (Santos et al., 2012). These methods highlight the versatility and reactivity of pyrazole and tetrazole moieties in forming complex structures.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been elucidated using X-ray crystallography, showing specific geometric features and intermolecular interactions. For instance, studies on compounds similar to the target molecule reveal significant insights into the arrangement of the tetrazole ring and its interactions within the crystal lattice (Lyakhov et al., 2008). These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Tetrazole derivatives undergo various chemical reactions, including cycloaddition and substitution, influenced by their functional groups. For example, the reaction of hydrazones with nitroolefins, mediated by bases, can lead to the synthesis of 1,3,4-trisubstituted pyrazoles with specific regioselectivity (Deng & Mani, 2008). These reactions are essential for synthesizing novel derivatives with tailored properties.
Physical Properties Analysis
The physical properties of tetrazole derivatives, including their crystalline structure, are determined using techniques like X-ray diffraction and NMR spectroscopy. These studies provide valuable information on the compound's stability, solubility, and suitability for various applications. For example, the crystal structure determination helps in understanding the compound's packing and intermolecular forces, which are critical for its material properties.
Chemical Properties Analysis
The chemical properties of tetrazole derivatives, such as reactivity and stability, are influenced by their molecular structure. Studies involving spectral analysis and frontier molecular orbital analysis offer insights into the electronic properties and potential reactivity of these compounds (Ibnaouf et al., 2019). Understanding these properties is crucial for their application in synthesis and material science.
Applications De Recherche Scientifique
Molecular Structure and Synthesis
- The study of square planar mononuclear Pd(II) complexes of substituted 2-(pyrazole-1-yl)phenylamines revealed that 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole belongs to a rare class of helically twisted synthetic organic molecules. This research contributes to the understanding of molecular geometry in the design of metal complexes with potential applications in catalysis and material science (Drew et al., 2007).
Electronic and Optical Properties
- An experimental and theoretical study of 3-(p-substituted phenyl)-5-phenyl-1H-pyrazole focused on structural and spectral characteristics, highlighting the influence of functional groups on tautomeric behavior and energy band gaps. This research offers insights into the electronic properties of pyrazole derivatives, which could be relevant for their use in optoelectronic devices (Ibnaouf et al., 2019).
Chemical Reactivity and Applications
- The synthesis of novel monohydrated 3-p-nitrophenylpyrazole derived from 1,3-diketone malonate provides insights into the molecular structure and reactivity of pyrazole derivatives. Such compounds have potential applications in developing new materials and pharmaceuticals (Jiménez-Cruz et al., 2003).
- Research on substituted 4-nitrosopyrazoles in the Diels-Alder reaction explored their high reactivity and potential positive biological activity, indicating the usefulness of these compounds in pharmaceutical synthesis and material science (Volkova et al., 2021).
Propriétés
IUPAC Name |
5-[2-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2/c1-7-5-8(2)18(15-7)11-6-9(19(20)21)3-4-10(11)12-13-16-17-14-12/h3-6H,1-2H3,(H,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCOMSAAUPTACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)[N+](=O)[O-])C3=NNN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)


![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)

![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)
![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)
![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)